Cas no 1366316-11-1 ((3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

(3R)-3-(5-Bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid is a chiral intermediate of interest in pharmaceutical synthesis, particularly for the development of bioactive molecules. Its key structural features include a 5-bromopyridinyl moiety and a tert-butoxycarbonyl (Boc)-protected amino group, which enhance its utility in peptide coupling and functionalization reactions. The carboxylic acid functionality allows for further derivatization, while the bromine substituent offers a handle for cross-coupling reactions. The stereocenter at the 3-position ensures enantioselective applications. This compound is valued for its stability under standard conditions and compatibility with a range of synthetic transformations, making it a versatile building block in medicinal chemistry and asymmetric synthesis.
(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid structure
1366316-11-1 structure
商品名:(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
CAS番号:1366316-11-1
MF:C13H17BrN2O4
メガワット:345.189082860947
CID:5797414
PubChem ID:103840596

(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid
    • 1366316-11-1
    • EN300-1164725
    • (3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
    • インチ: 1S/C13H17BrN2O4/c1-13(2,3)20-12(19)16-10(6-11(17)18)9-5-4-8(14)7-15-9/h4-5,7,10H,6H2,1-3H3,(H,16,19)(H,17,18)/t10-/m1/s1
    • InChIKey: CBHNTOANZZGIEL-SNVBAGLBSA-N
    • ほほえんだ: BrC1=CN=C(C=C1)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 344.03717g/mol
  • どういたいしつりょう: 344.03717g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 20
  • 回転可能化学結合数: 6
  • 複雑さ: 357
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1164725-0.05g
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
0.05g
$1020.0 2023-06-08
Enamine
EN300-1164725-5.0g
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
5g
$3520.0 2023-06-08
Enamine
EN300-1164725-500mg
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
500mg
$809.0 2023-10-03
Enamine
EN300-1164725-10000mg
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
10000mg
$3622.0 2023-10-03
Enamine
EN300-1164725-0.1g
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
0.1g
$1068.0 2023-06-08
Enamine
EN300-1164725-0.5g
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
0.5g
$1165.0 2023-06-08
Enamine
EN300-1164725-0.25g
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
0.25g
$1117.0 2023-06-08
Enamine
EN300-1164725-1.0g
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
1g
$1214.0 2023-06-08
Enamine
EN300-1164725-250mg
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
250mg
$774.0 2023-10-03
Enamine
EN300-1164725-2500mg
(3R)-3-(5-bromopyridin-2-yl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid
1366316-11-1
2500mg
$1650.0 2023-10-03

(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献

(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acidに関する追加情報

Introduction to (3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic Acid (CAS No. 1366316-11-1)

(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number CAS No. 1366316-11-1, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including a chiral center and a brominated pyridine moiety, make it a valuable building block for the creation of novel therapeutic agents.

The< strong>5-bromopyridin-2-yl substituent in the molecule is particularly noteworthy, as it introduces a region of high reactivity that can be exploited in various synthetic pathways. This feature has been leveraged in recent studies to develop new inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The< strong>tert-butoxy carbonylamino group provides stability to the molecule during synthetic processes, ensuring that it remains intact under various reaction conditions. This stability is crucial for maintaining the integrity of the compound during multi-step syntheses.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that can modulate the activity of key enzymes implicated in metabolic disorders. One such area of interest is the development of inhibitors for acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid synthesis. The< strong>(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid structure has been investigated as a potential lead compound for such inhibitors due to its ability to interact with the active site of ACC.

Studies have demonstrated that derivatives of this compound can exhibit potent inhibitory effects on ACC, leading to reduced fatty acid synthesis and potentially mitigating conditions associated with metabolic syndrome. The chiral center at the third position of the propanoic acid moiety plays a crucial role in determining the binding affinity and specificity of these inhibitors. The< strong>3R-configuration has been found to be particularly effective in achieving high selectivity for ACC over related enzymes.

The< strong>5-bromopyridin-2-yl group not only enhances reactivity but also allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions have been utilized to introduce diverse aryl and heteroaryl groups onto the pyridine ring, expanding the chemical space available for drug discovery. Such modifications have led to the identification of novel compounds with enhanced pharmacological properties.

In addition to its role in developing ACC inhibitors, this compound has also been explored as a precursor for synthesizing other therapeutic agents. For instance, its structure can be modified to create kinase inhibitors targeting pathways involved in cancer progression. The< strong>tert-butoxy carbonylamino group serves as a protective group during synthetic modifications, allowing for selective deprotection when needed.

The growing interest in this compound is reflected in the increasing number of patents and publications detailing its synthetic applications and biological activities. Researchers are continuously exploring new ways to utilize its unique structural features for drug development. The ability to fine-tune its properties through structural modifications makes it an invaluable tool in medicinal chemistry.

The synthesis of< strong>(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Key steps include the protection of the amino group, introduction of the brominated pyridine moiety, and installation of the chiral center. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it more accessible for industrial applications.

The biological evaluation of derivatives derived from this compound has revealed promising activities against various disease targets. For example, certain analogs have shown inhibitory effects on Janus kinases (JAKs), which are implicated in inflammatory diseases such as rheumatoid arthritis. The< strong>5-bromopyridin-2-yl group interacts with specific residues in the JAK active site, modulating their enzymatic activity.

The development of novel pharmaceutical agents often involves iterative optimization cycles where structural modifications are made based on biological data. The< strong>(3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid scaffold provides a flexible platform for such optimizations, allowing chemists to explore diverse chemical space efficiently.

In conclusion, (3R)-3-(5-bromopyridin-2-yl)-3-{(tert-butoxy)carbonylamino}propanoic acid (CAS No. 1366316-11-1) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an excellent candidate for developing novel therapeutic agents targeting various diseases. Continued exploration of its synthetic applications and biological activities will likely lead to further advancements in drug discovery and development.

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